Dihydrogenistein is a metabolite of the soy isoflavone genistein, produced through the action of intestinal bacteria. [, , , , , , ] This compound belongs to the class of isoflavonoids, a group of plant-derived compounds with diverse biological activities. [, , , , , , ] Dihydrogenistein has gained considerable interest in scientific research due to its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic effects. [, , , , , ]
Dihydrogenistein can be sourced from various plants, particularly legumes and soy products, where isoflavones are abundant. Its presence in natural products makes it a subject of interest in nutritional and pharmacological research.
Dihydrogenistein can be synthesized through several methods:
The synthesis process requires careful control of reaction conditions to prevent over-reduction or degradation of the flavonoid backbone. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis and confirm the identity of dihydrogenistein.
Dihydrogenistein has a molecular structure characterized by:
Dihydrogenistein participates in various chemical reactions typical for flavonoids:
These reactions often require specific catalysts and controlled conditions to achieve high yields and selectivity. The reactivity profile indicates potential applications in synthetic organic chemistry for creating new flavonoid derivatives.
The mechanism of action for dihydrogenistein involves several pathways:
Research indicates that dihydrogenistein may modulate signaling pathways associated with cell proliferation and apoptosis, contributing to its potential health benefits.
Dihydrogenistein has garnered attention for its potential applications in:
Research continues into its broader implications in health and disease management, making dihydrogenistein a compound of significant interest across multiple scientific disciplines.
Dihydrogenistein (DHG) is a biologically active metabolite derived from the soy isoflavone genistein through microbial hydrogenation. Structurally classified as a hydroxyisoflavanone, DHG represents a key intermediate in the bacterial degradation pathway of dietary isoflavones [3] [10]. Unlike its precursor genistein—a prominent phytoestrogen in soy—DHG exhibits distinct biochemical properties and potential biological activities stemming from its reduced isoflavanone backbone. This compound occurs minimally in natural soy sources but is generated predominantly through bacterial biotransformation in fermented soy products and the mammalian gastrointestinal tract [2] [9]. Its formation is strictly dependent on specialized microbial enzymes, making DHG a significant marker of microbial metabolic activity in diverse ecosystems.
Dihydrogenistein (Chemical Abstracts Service [CAS] No. 21554-71-2) is systematically named as 2,3-Dihydro-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, with a molecular formula of C₁₅H₁₂O₅ and a molecular weight of 272.25 g/mol [3] [5] [6]. As a hydroxyisoflavanone, it features a saturated heterocyclic C-ring (chromane) with hydroxyl groups at positions 5, 7, and 4′ on the A- and B-rings, respectively (IUPAC designation: 5,7,4′-trihydroxyisoflavanone) [3] [7]. This structure differs fundamentally from its precursor genistein (an isoflavone) by the reduction of the C2=C3 double bond in the γ-pyrone ring, converting the planar molecule into a three-dimensional structure with a chiral center at C3 [10].
Table 1: Chemical and Physical Properties of Dihydrogenistein
Property | Value/Description |
---|---|
CAS Registry Number | 21554-71-2 |
Molecular Formula | C₁₅H₁₂O₅ |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-one |
Classification | Hydroxyisoflavanone |
Melting Point | 216–219°C |
Solubility | Slightly soluble in methanol, ethyl acetate |
Storage Conditions | Amber vial, -20°C under inert atmosphere |
Chiral Centers | C3 (racemization via tautomerization) |
Dihydrogenistein does not occur natively in significant quantities in unprocessed soy plants (Glycine max) [1] [4]. Its presence in the human diet arises primarily through biotransformation pathways acting on soy-derived isoflavones during two processes:
Food Fermentation: Microbial fermentation of soybeans—as in cheonggukjang (Korea), natto (Japan), doenjang (soy paste), and sufu (Chinese fermented tofu)—induces enzymatic conversion of genistin (genistein glucoside) to genistein, which is subsequently hydrogenated to DHG by specific bacterial strains [9] [10]. Bacillus subtilis (in natto) and lactic acid bacteria (LAB) such as Ligilactobacillus acidipiscis are particularly efficient in this hydrogenation step. Fermentation increases the aglycone fraction (genistein) by >75%, creating substrate availability for DHG production [9].
Intestinal Microbial Metabolism: In humans and animals, commensal bacteria in the gastrointestinal tract—especially anaerobic species from bovine rumen (e.g., strain Niu-O16) and human intestines (e.g., Slackia and Enterococcus spp.)—convert ingested genistein to DHG [2] [10]. This conversion is strain-specific; for example, Lactococcus garviae 20-92 and Enterococcus faecium INIA P553 exhibit high DHG-producing activity [10].
Dihydrogenistein biosynthesis proceeds exclusively through microbial enzymatic hydrogenation of the isoflavone genistein—a process inaccessible to plant metabolism [8] [10]. This transformation involves a two-step reduction mechanism:
Anaerobic Reduction: Specialized NADPH-dependent reductases in anaerobic bacteria (e.g., bovine rumen isolate Niu-O16 and human intestinal Clostridium spp.) reduce the C2=C3 double bond of genistein. This yields dihydrogenistein as the initial stable hydrogenation product [2]. Strain Niu-O16 achieves near-complete conversion (up to 800 µM genistein) within 3 days at pH 6.0–7.0 [2].
Enzymatic Mechanisms: Bacterial ene-reductases belonging to the Old Yellow Enzyme (OYE) family catalyze the stereospecific trans-addition of hydride (from NADPH) and a proton (from solvent) across the C2=C3 bond. This generates a chiral center at C3, typically producing racemic mixtures due to tautomerization [2] [10].
Table 2: Key Bacterial Genera and Strains Involved in Dihydrogenistein Biosynthesis
Bacterial Strain | Source | Substrate | Optimal Conditions | Metabolic Products |
---|---|---|---|---|
Bacillus sp. Niu-O16 | Bovine rumen | Genistein | pH 6.0–7.0, anaerobic | Racemic DHG |
Ligilactobacillus acidipiscis HAU-FR7 | Fermented soy | Genistein | Soy matrix, 37°C | DHG |
Enterococcus faecium INIA P553 | Human intestine | Genistein | Laboratory culture | DHG, 6-OH-O-DMA |
Clostridium sp. HGH6 | Human intestine | Genistein | Strict anaerobic conditions | DHG (slower kinetics) |
Engineered LAB with Slackia genes | Recombinant systems | Genistein | pH-controlled fermentation | DHG, equol, 5-hydroxy-equol |
Figure: Biosynthesis Pathway of Dihydrogenistein from Soy Isoflavones
Genistin (Soy glycoside) → β-Glucosidase (LAB/Bacillus) Genistein (Aglycone) → Ene-reductase/OYE (Anaerobic bacteria) Dihydrogenistein (DHG) → C-ring cleavage enzymes 4-Hydroxyphenyl-2-propionic acid
The biosynthesis of DHG exemplifies the metabolic specialization of gut and food microbiota in modifying dietary phytochemicals. Its formation not only represents a detoxification pathway for bacteria but also generates metabolites with modified bioactivities relevant to human physiology [1] [10]. Current biotechnology exploits these pathways via engineered LAB to overproduce DHG and its derivatives for functional food applications [10].
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